molecular formula C8H16O2Si B12521064 1,7-Dioxa-6-silaspiro[5.5]undecane CAS No. 696585-48-5

1,7-Dioxa-6-silaspiro[5.5]undecane

Cat. No.: B12521064
CAS No.: 696585-48-5
M. Wt: 172.30 g/mol
InChI Key: ZLWWUPKFIRNKSN-UHFFFAOYSA-N
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Description

1,7-Dioxa-6-silaspiro[5.5]undecane is a unique spiro compound characterized by its distinctive structure, which includes both oxygen and silicon atoms within its spirocyclic framework. This compound is part of a broader class of spiro compounds that have garnered significant interest due to their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dioxa-6-silaspiro[5.5]undecane typically involves the reaction of dichlorosilane with 2-methylhex-5-en-2-ol, followed by intramolecular hydrosilylation catalyzed by B(C6F5)3 . This method ensures the formation of the spirocyclic structure with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxa-6-silaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,7-Dioxa-6-silaspiro[5.5]undecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Dioxa-6-silaspiro[5.5]undecane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and oxygen atoms. These atoms can form stable bonds with other elements, facilitating the formation of complex molecular structures. The compound’s unique spirocyclic structure also contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes
  • 1,3-Dioxane-1,3-dithiane derivatives

Uniqueness

1,7-Dioxa-6-silaspiro[5.5]undecane stands out due to the presence of both silicon and oxygen atoms in its spirocyclic structure, which imparts unique chemical and physical properties. This distinguishes it from other similar compounds that may only contain oxygen or sulfur atoms .

Properties

CAS No.

696585-48-5

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

1,7-dioxa-6-silaspiro[5.5]undecane

InChI

InChI=1S/C8H16O2Si/c1-3-7-11(9-5-1)8-4-2-6-10-11/h1-8H2

InChI Key

ZLWWUPKFIRNKSN-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si]2(CCCCO2)OC1

Origin of Product

United States

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